Acetohydroxamic acid, N-(4-quinolyl)-
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Overview
Description
N-HYDROXY-N-(QUINOLIN-4-YL)ACETAMIDE is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-HYDROXY-N-(QUINOLIN-4-YL)ACETAMIDE typically involves the reaction of quinoline derivatives with hydroxylamine or hydroxylamine hydrochloride. One common method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine in ethylene glycol, which affords regioisomeric oxazoloquinolones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-HYDROXY-N-(QUINOLIN-4-YL)ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amine derivatives.
Scientific Research Applications
N-HYDROXY-N-(QUINOLIN-4-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-HYDROXY-N-(QUINOLIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This compound may also interact with other enzymes and receptors, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic nitrogen-containing heterocyclic compound with various biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of other quinoline derivatives.
Uniqueness
N-HYDROXY-N-(QUINOLIN-4-YL)ACETAMIDE is unique due to its specific hydroxyl and acetamide functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research.
Biological Activity
Acetohydroxamic acid (AHA), particularly the derivative N-(4-quinolyl)-, has garnered attention for its biological activities, especially in the context of urea-splitting bacterial infections and urinary stone formation. This article delves into its mechanisms of action, clinical efficacy, and associated side effects based on diverse research findings.
Acetohydroxamic acid is primarily recognized for its ability to reversibly inhibit the enzyme urease , which is produced by certain bacteria that can hydrolyze urea into ammonia. This reaction increases urine pH and contributes to the formation of struvite stones. By inhibiting urease activity, AHA reduces ammonia production, thereby lowering urine pH and creating an environment less conducive to stone formation .
1. Urinary Stone Prevention
Numerous studies have demonstrated AHA's effectiveness in preventing the growth of struvite stones in patients with chronic urinary tract infections caused by urease-producing bacteria. In a randomized double-blind study involving 18 patients treated with AHA versus 19 placebo patients, none of the AHA group experienced significant stone growth compared to 37% in the placebo group over a mean follow-up period of 15.8 months .
2. Reduction of Urinary Ammonia Levels
In a larger trial involving 210 male spinal cord injury patients with chronic urea-splitting urinary infections, AHA significantly reduced urinary ammonia levels compared to placebo, with decreases ranging from 30 to 48 mg/dl at follow-up visits. This reduction was statistically significant (p < 0.005) and correlated with longer intervals before stone growth occurred .
Side Effects
Despite its efficacy, AHA is associated with notable side effects. In clinical trials, about 62% of patients treated with AHA reported adverse effects, primarily mild and reversible symptoms such as tremulousness and phlebothrombosis . The incidence of intolerable side effects was significantly higher in the AHA group compared to placebo (22.2% vs. 4.1%, p < 0.01) .
Case Study: Struvite Stone Management
In a study involving patients with recurrent struvite stones, treatment with AHA resulted in a marked decrease in stone size and formation rates over a two-year period compared to historical controls not receiving AHA treatment. Patients reported improved quality of life due to fewer surgical interventions required for stone management .
Case Study: Hepatic Coma Management
AHA has also been explored for off-label use in managing hepatic coma by reducing blood ammonia levels through urease inhibition in the gastrointestinal tract. Although some patients showed temporary improvement, the overall response was inconsistent and further studies are needed to establish its safety and efficacy in this context .
Properties
CAS No. |
63040-20-0 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-hydroxy-N-quinolin-4-ylacetamide |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)13(15)11-6-7-12-10-5-3-2-4-9(10)11/h2-7,15H,1H3 |
InChI Key |
HDAZBRANHCRHKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=NC2=CC=CC=C21)O |
Origin of Product |
United States |
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